Pantoprazole sodium hydrate

Description

Evolution of Gastric Acid Secretion Inhibition Strategies: A Chemical Perspective

The effort to control gastric acid has a long history, evolving from simple neutralization to highly specific enzymatic inhibition. nih.gov Initially, strategies were limited to direct neutralization of secreted acid using antacids. nih.govresearchgate.net The subsequent development of anticholinergic drugs represented a step towards physiological control, but their lack of specificity led to numerous side effects.

A major breakthrough came with the application of receptor theory, leading to the design of histamine (B1213489) H2-receptor antagonists in the 1970s. nih.govkarger.com Compounds like cimetidine (B194882) were designed to competitively block the histamine H2 receptor on gastric parietal cells, thereby reducing acid secretion stimulated by histamine. jpp.krakow.pl This marked a significant shift from simple chemical neutralization to targeted receptor antagonism.

The 1980s witnessed a further evolution with the development of proton pump inhibitors (PPIs). wikipedia.org This new class of drugs represented a paradigm shift, as their target was not a receptor but the final step in the acid secretion pathway: the H+/K+ ATPase enzyme system, or "proton pump". nih.govwikipedia.org By irreversibly inhibiting this enzyme, PPIs provide a more profound and prolonged reduction of stomach acid production compared to H2-receptor antagonists. wikipedia.org The first PPI, omeprazole (B731), was launched in 1988, paving the way for other derivatives. wikipedia.orgwikipedia.org More recent research has explored potassium-competitive acid blockers (P-CABs), which reversibly inhibit the proton pump and offer a different kinetic profile. wikipedia.org

Table 1: Timeline of Gastric Acid Inhibition Strategies

| Era | Dominant Strategy | Chemical Class/Example | Mechanism of Action |

|---|---|---|---|

| Pre-1970s | Acid Neutralization / Receptor Blockade | Antacids, Anticholinergics | Direct neutralization of luminal acid; non-specific blockade of acetylcholine (B1216132) receptors. |

| 1970s | H2 Receptor Antagonism | Cimetidine, Ranitidine | Competitive blockade of histamine H2 receptors on parietal cells. karger.com |

| 1980s-Present | Proton Pump Inhibition (Irreversible) | Omeprazole, Lansoprazole (B1674482), Pantoprazole (B1678409) | Covalent, irreversible inhibition of the H+/K+ ATPase enzyme. wikipedia.orgdrugbank.com |

| 2010s-Present | Potassium-Competitive Acid Blockade (Reversible) | Vonoprazan, Revaprazan | Reversible, competitive inhibition of the potassium-binding site of the H+/K+ ATPase. wikipedia.org |

Role of Substituted Benzimidazoles in Contemporary Pharmacological Research

The benzimidazole (B57391) nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole, is a privileged scaffold in medicinal chemistry. wisdomlib.orgresearchgate.net Its derivatives exhibit a remarkably broad spectrum of biological activities, making them crucial components in the development of various therapeutic agents. derpharmachemica.com

Extensive research has demonstrated the efficacy of substituted benzimidazoles in diverse therapeutic areas. derpharmachemica.com Depending on the nature and position of the substituents, these compounds can function as antiulcer, anthelmintic, antifungal, antihypertensive, antiviral, and anticancer agents. wisdomlib.orgderpharmachemica.com The discovery that specific substitutions on the benzimidazole ring could yield potent inhibitors of the gastric proton pump was a pivotal moment in drug development. wikipedia.org

The class of PPIs, including pantoprazole, are chemically classified as substituted benzimidazoles. europa.eu These molecules typically consist of a benzimidazole ring system linked to a pyridine (B92270) ring via a methylsulfinyl group. karger.comwikipedia.org The optimization of these structures, including the addition of groups like methoxy (B1213986) or difluoromethoxy substituents to the benzimidazole or pyridine moieties, was crucial for enhancing properties such as stability at neutral pH and the rate of acid-mediated conversion to the active form within the parietal cell. wikipedia.orgresearchgate.net This targeted chemical modification allowed for the creation of a portfolio of PPIs, each with a distinct profile. wikipedia.org

Table 2: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Example Compound(s) | Reference |

|---|---|---|

| Antiulcer (Proton Pump Inhibitor) | Omeprazole, Pantoprazole | researchgate.netderpharmachemica.com |

| Anthelmintic | Albendazole, Mebendazole | derpharmachemica.com |

| Antifungal | Various fluorinated derivatives | nih.gov |

| Anti-inflammatory | 1-(substituted pyrimidin-2-yl)benzimidazoles | mdpi.com |

| Antihypertensive | Substituted benzimidazole derivatives | derpharmachemica.com |

| Anticancer | Various derivatives | derpharmachemica.com |

Defining the Scope of Academic Inquiry into Pantoprazole Sodium Hydrate's Fundamental Properties and Interactions

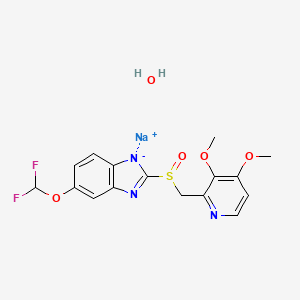

Pantoprazole sodium hydrate (B1144303) is a second-generation proton pump inhibitor identified after years of research and first marketed in 1994. wikipedia.org Chemically, it is the sodium salt of a racemic mixture of pantoprazole enantiomers, existing in a hydrated form. europa.eunih.gov Its systematic IUPAC name is sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate. nih.gov

Academic inquiry into this compound focuses on several key chemical and physical properties. A primary area of investigation is its synthesis, which involves a multi-step process including the condensation of substituted benzimidazole and pyridine precursors, followed by a controlled oxidation of the resulting thioether to the target sulfoxide (B87167). europa.eunih.govacs.org

Another critical aspect is the compound's pH-dependent stability. Pantoprazole is a weak base that is relatively stable at neutral pH but undergoes rapid degradation and conversion to its active form in a highly acidic environment, such as that found in the secretory canaliculi of gastric parietal cells. nih.govchemicalbook.com This acid-activated "prodrug" mechanism is central to its targeted action. The active metabolite, a cyclic sulfenamide (B3320178), then forms irreversible covalent bonds with cysteine residues on the H+/K+ ATPase, inhibiting its function. drugbank.com

Further research explores its solid-state chemistry, including the characterization of its hydrated forms, and its potential to form complexes with metal ions. orientjchem.org The study of its fundamental properties—structure, synthesis, reactivity, and molecular interactions—provides the essential scientific foundation for understanding its mechanism of action and its place within the broader field of medicinal chemistry.

Table 3: Chemical and Physical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C16H16F2N3NaO5S | nih.gov |

| Molecular Weight | 423.4 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | chemicalbook.com |

| IUPAC Name | sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | nih.gov |

| Chirality | Racemic mixture of (+) and (-) enantiomers | europa.eu |

| Solubility | Freely soluble in water; very slightly soluble in phosphate (B84403) buffer at pH 7.4 | nih.govchemicalbook.com |

| Stability | pH-dependent; rate of degradation increases with decreasing pH. nih.gov | nih.gov |

Properties

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJRLPRCWSHOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164579-32-2, 718635-09-7 | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt, hydrate (2:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium-5-(difluormethoxy)-2- [(3,4-dimethoxy-2-pyridyl) methylsulfinyl]-1H-benzimidazol sesquihydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 718635-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Process Chemistry of Pantoprazole Sodium Hydrate

Established Synthetic Pathways and Methodological Variations

The synthesis of pantoprazole (B1678409) is primarily a four-step process. europa.eu It begins with the formation of a thioether intermediate through a condensation reaction, followed by a critical oxidation step to form the sulfoxide (B87167), which is the active moiety. Subsequent steps involve the formation of the sodium salt and its isolation as a specific hydrate (B1144303). europa.eu

Condensation Reactions and Intermediate Formation

The synthesis of pantoprazole commences with the condensation of two key intermediates: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. nih.govresearchgate.net This reaction, conducted under basic conditions, yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. researchgate.netnih.gov

A critical aspect of this step is the potential for side reactions. For instance, methylation can occur on the nitrogen of the benzimidazole (B57391) ring, leading to isomeric impurities that are challenging to separate from the desired product. google.com

Table 1: Key Intermediates in Pantoprazole Synthesis

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | C8H6F2N2OS | Benzimidazole precursor nih.govnih.gov |

| 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride | C8H10ClNO2 · HCl | Pyridine (B92270) precursor nih.govgoogle.com |

| 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | C16H15F2N3O2S | Thioether intermediate nih.govresearchgate.net |

Oxidation Methodologies: Reagents and Conditions

The oxidation of the sulfide (B99878) intermediate to the corresponding sulfoxide is the most critical and challenging step in pantoprazole synthesis. researchgate.net This transformation is what confers the pharmacological activity to the molecule. A key challenge is to prevent overoxidation to the corresponding sulfone impurity, which is structurally similar to pantoprazole and difficult to remove. nih.govacs.org

A variety of oxidizing agents have been employed for this conversion. Early methods utilized reagents like m-chloroperoxybenzoic acid (m-CPBA). nih.govdrugfuture.com However, due to cost and the generation of byproducts, other oxidants have gained prominence in industrial processes. nih.gov

Commonly Used Oxidizing Agents:

Sodium Hypochlorite (B82951) (NaOCl): This is a widely used reagent due to its low cost, commercial availability, and ability to be used in aqueous or biphasic systems. nih.govacs.org The reaction is typically performed at controlled temperatures (e.g., 0-8°C) and pH (e.g., 9-11) to minimize overoxidation. google.com

Hydrogen Peroxide: Often used in combination with a metal catalyst, such as ammonium (B1175870) molybdate (B1676688) or vanadium oxide. nih.govgoogle.comgoogleapis.com

Peracids: Besides m-CPBA, other peracids have been explored. nih.govnih.gov

Other Reagents: N-bromosuccinamide, tertiary butyl hydroperoxide, and oxone have also been reported for this oxidation step. nih.govnih.govgoogle.com

The choice of oxidant and reaction conditions significantly impacts the purity profile of the final product. The formation of the sulfone impurity is a primary concern, and processes are designed to keep its level to a minimum. acs.org

Table 2: Comparison of Common Oxidizing Agents for Pantoprazole Synthesis

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Hypochlorite (NaOCl) | Aqueous/biphasic system, pH 9-11, 0-8°C google.com | Low cost, readily available, scalable acs.org | Potential for overoxidation if not controlled |

| Hydrogen Peroxide (H₂O₂) | With metal catalysts (e.g., ammonium molybdate) nih.govgoogle.com | Relatively clean oxidant | Requires catalyst, potential for hazardous conditions googleapis.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) solvent nih.gov | Effective oxidant | Costly, generates solid byproduct nih.gov |

Purification and Isolation Techniques

Following the oxidation, the pantoprazole free base is converted to its sodium salt. This is generally achieved by treating the pantoprazole base with a sodium source, such as sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or ethanol (B145695). google.comjustia.com

The final step is the crystallization of pantoprazole sodium as a specific hydrate, most commonly the sesquihydrate. google.com The control of hydration is critical and can be influenced by factors such as temperature, solvent system, and the presence of seed crystals.

Purification is often achieved through recrystallization. justia.com A common method involves dissolving the crude pantoprazole sodium in a solvent like acetone or a mixture of dichloromethane and ethanol, followed by precipitation or crystallization to obtain the pure product. justia.com Techniques such as filtration and drying under vacuum are employed to isolate the final crystalline solid. google.comgoogle.com The purity of the final product is rigorously checked to ensure it meets pharmacopeial standards, with particular attention paid to the levels of the sulfone and any remaining thioether intermediates. europa.eu

Green Chemistry Approaches in Pantoprazole Synthesis

Aqueous Reaction Media Investigations

A key area of green chemistry research in pantoprazole synthesis is the use of water as a reaction solvent. acs.orgnih.gov Traditionally, many steps in the synthesis have been carried out in organic solvents. However, conducting reactions in water offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying waste treatment.

Researchers have successfully demonstrated that both the initial condensation reaction and the critical oxidation step can be performed in aqueous media. nih.govacs.orgnih.gov For instance, the condensation of the key intermediates can be carried out in water using sodium hydroxide as the base. acs.org Similarly, the oxidation of the thioether to pantoprazole can be achieved using sodium hypochlorite in an aqueous solution, eliminating the need for organic solvents in this step. nih.govacs.org These aqueous-based methods have been shown to produce pantoprazole in good yield and high purity, making them viable and greener alternatives to traditional processes. acs.orgnih.gov The formation of certain impurities has also been observed to be influenced by the solvent system, with aqueous media sometimes favoring different impurity profiles. acs.org

Solvent Reduction and Recovery Strategies

Beyond the use of water, other green chemistry principles are being applied to the synthesis of pantoprazole. These include minimizing the total number and volume of organic solvents used throughout the entire process. nih.gov One-pot synthesis strategies, where intermediates are not isolated, contribute significantly to solvent reduction by eliminating the need for workup and purification steps between reactions. nih.govgoogle.com

Where organic solvents are still necessary, efforts are made to use less hazardous options and to implement solvent recovery and recycling programs. For example, after an extraction or crystallization step, the solvent can be distilled and reused in subsequent batches, reducing both waste and raw material costs. The selection of solvents is also carefully considered, with a preference for those with better environmental, health, and safety profiles. The development of processes that use minimal organic solvents not only makes the synthesis more economical but also significantly reduces its environmental impact. nih.gov

Impurity Profiling and Control in Synthetic Processes

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing, mandated by global regulatory agencies to ensure the quality, safety, and efficacy of the final product. nih.gov For pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor, a thorough understanding of its impurity profile is essential. nih.govnih.gov The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify several impurities that must be monitored and controlled. nih.gov

The synthesis of pantoprazole typically involves the condensation of 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol to form the thioether intermediate, which is then oxidized to the sulfoxide, pantoprazole. nih.govnih.gov Several process-related impurities can arise during this synthesis.

Pantoprazole Sulfone (Impurity A): A primary and critical impurity is the sulfone derivative of pantoprazole (Impurity A). acs.orgresearchgate.net This impurity is formed due to the over-oxidation of the pantoprazole sulfoxide during the oxidation step. nih.govacs.org The structural similarity between the desired sulfoxide and the sulfone impurity makes its removal challenging. acs.org

N-Oxides: The formation of pantoprazole N-oxide is another process-related impurity. acs.orgakjournals.com This occurs on the pyridine ring of the pantoprazole molecule. akjournals.com A related impurity, pantoprazole sulfone N-oxide, is also a potential byproduct. akjournals.comcaymanchem.comsynzeal.com

N-methylated Byproducts (Impurities D and F): Impurities D and F are N-methylated derivatives of pantoprazole, specifically resulting from methylation on the benzimidazole moiety. nih.govnih.gov The exact mechanism for their formation has been a subject of investigation. One proposed pathway involves the use of methanol (B129727) as a solvent in some synthetic methods. Methanol may be converted to formaldehyde (B43269) and formic acid, which can then lead to the Eschweiler-Clarke reaction, causing methylation. nih.gov Additionally, trace amounts of formaldehyde in commercial methanol could also contribute to the formation of these byproducts. nih.gov

Other Process-Related Impurities:

Pantoprazole Sulfide (Impurity B): This is the thioether intermediate that may remain unreacted from the oxidation step. nih.govnih.gov

5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Impurity C): This is one of the starting materials used in the synthesis. nih.govnih.gov

Pantoprazole Dimer (Impurity E): This impurity involves the formation of a bibenzimidazolyl structure. nih.gov Its formation is proposed to occur through a radical cation mechanism, particularly in a pH range of 5–8. nih.govnih.gov

A summary of common process-related impurities is provided in the table below.

Table 1: Common Process-Related Impurities in Pantoprazole Synthesis

| Impurity Name | Type | Formation Mechanism |

|---|---|---|

| Pantoprazole Sulfone (Impurity A) | Over-oxidation product | Oxidation of the target sulfoxide to a sulfone. nih.govacs.org |

| Pantoprazole N-Oxide | Oxidation byproduct | Oxidation of the pyridine nitrogen. acs.orgakjournals.com |

| Pantoprazole Sulfone N-Oxide | Oxidation byproduct | Oxidation of both the sulfur and pyridine nitrogen. akjournals.comcaymanchem.com |

| N-Methylated Byproducts (D & F) | Side-reaction product | Methylation of the benzimidazole nitrogen, possibly via the Eschweiler-Clarke reaction or formaldehyde contaminants. nih.govnih.gov |

| Pantoprazole Sulfide (Impurity B) | Unreacted intermediate | Incomplete oxidation of the thioether intermediate. nih.govnih.gov |

| 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Impurity C) | Unreacted starting material | Carryover of one of the initial reactants. nih.govnih.gov |

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. researchgate.net Pantoprazole is known to be unstable in acidic conditions. nih.gov The rate of degradation increases as the pH decreases, which can lead to significant discoloration. nih.gov This is particularly relevant during the work-up phase of the synthesis, where the pH might be adjusted. For instance, lowering the pH to approximately 7.5–9.0 is sometimes done to facilitate the extraction of the pantoprazole free base into an organic solvent. nih.gov

Studies have shown that pantoprazole degrades under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. akjournals.comactascientific.com Under oxidative stress, impurities such as the sulfone derivative (Impurity A) and N-oxide derivatives are formed. akjournals.com Photolytic degradation can also lead to the formation of specific impurities. akjournals.comactascientific.com It is crucial to analyze for these degradation products during the synthesis process to ensure the purity of the final product. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. akjournals.comchinjmap.com

Effective control of impurities is a cornerstone of a robust manufacturing process for pantoprazole sodium hydrate. Several strategies are employed to minimize the formation of critical impurities.

Control of Sulfone Impurity: The formation of the sulfone impurity is a significant concern. The choice of oxidizing agent and reaction conditions plays a crucial role in controlling this impurity. Sodium hypochlorite (NaOCl) is a widely used oxidizing agent due to its cost-effectiveness and ability to control the sulfone impurity. nih.govacs.org The slow, dropwise addition of the oxidizing agent at low temperatures (e.g., 0–5 °C) is a key process parameter to prevent over-oxidation. nih.govacs.org Some processes may also utilize a two-phase system to manage the reaction. google.com

Control of N-methylated Impurities: To control the formation of N-methylated byproducts, careful selection of solvents is necessary. Avoiding methanol or ensuring its purity (free from formaldehyde) can mitigate the risk of the Eschweiler-Clarke reaction. nih.gov

General Control Strategies:

pH Control: Maintaining the appropriate pH throughout the synthesis and work-up is critical to prevent acid-catalyzed degradation. nih.gov

One-Pot Synthesis: Some processes utilize a one-pot synthesis approach, which can improve yield and purity by minimizing the isolation of intermediates. acs.orggoogle.com

Purification Techniques: After the reaction, purification steps are employed to remove any remaining impurities. This can involve crystallization and washing of the final product. nih.gov The use of specific anti-solvents like diisopropyl ether has also been reported. google.com

Analytical Monitoring: In-process controls using techniques like HPLC are essential to monitor the progress of the reaction and the levels of impurities, allowing for adjustments to be made in real-time. nih.gov

The table below summarizes some of the key control strategies for critical impurities.

Table 2: Control Strategies for Critical Impurities in Pantoprazole Synthesis

| Impurity | Control Strategy |

|---|---|

| Pantoprazole Sulfone (Impurity A) | Use of controlled oxidizing agents like sodium hypochlorite. nih.govacs.org Slow, dropwise addition of the oxidant at low temperatures. nih.govacs.org |

| N-Methylated Byproducts (D & F) | Avoidance or use of high-purity methanol to prevent the Eschweiler-Clarke reaction. nih.gov |

| Degradation Products | Strict control of pH during synthesis and work-up. nih.gov |

Solid State Chemistry and Pharmaceutical Crystallography of Pantoprazole Sodium Hydrate

Crystallization Science and Crystal Engineering

The controlled crystallization of pantoprazole (B1678409) sodium is fundamental to obtaining the desired solid-state form with consistent properties. Crystal engineering focuses on understanding and manipulating the intermolecular interactions that govern the formation of a specific crystal lattice.

Solvent-mediated phase transformations occur when a less stable solid form converts into a more stable form in the presence of a solvent. This is a critical consideration in the manufacturing and storage of pantoprazole sodium.

It has been observed that the less stable monohydrate and another form, designated Form A, will convert into the more physically stable Form B when placed in a saturated solution or suspension. nih.govresearchgate.net This highlights the importance of solvent selection and control of humidity during processing and storage.

Furthermore, specific transformations between solvates and hydrates have been detailed. For instance, pantoprazole sodium monohydrate can transform into an acetone-water heterosolvate through either vapor sorption or solvent-mediated transformation. researchgate.net Conversely, the heterosolvate can convert back to the monohydrate when exposed to hexane (B92381) vapor or upon heating. researchgate.net Similarly, solid-state conversions can be induced by treating one crystalline form with a specific solvent; for example, Form II can be converted to an acetone (B3395972) solvate by treatment with acetone. google.com These transformations are often monitored in-situ using techniques like Raman spectroscopy to understand the kinetics and mechanisms of the conversion process. researchgate.net

Nucleation and Growth Mechanisms of Different Forms

The formation of a specific crystalline phase of pantoprazole sodium hydrate (B1144303) is a result of molecular aggregation processes within a solution that lead to the development of stable nuclei. asianpubs.org This initial step, known as nucleation, is followed by a growth phase where these nuclei mature into macroscopic crystals. asianpubs.org The entire crystallization process is fundamental in controlling the crystalline form and the size and shape distribution of the final drug substance. asianpubs.org

The mechanism for the formation of different solid-state forms is often a solvent-mediated transformation. researchgate.net Studies have shown that less stable forms, such as the monohydrate and another form designated as Form A, are not physically stable and will convert into the more physically stable Form B when in a saturated solution or suspension. nih.govresearchgate.net This transformation is governed by the nucleation and growth of the more stable crystalline form (Form B) at the expense of the less stable, metastable form. researchgate.net

Environmental conditions such as temperature and humidity can also drive the nucleation of different hydrate forms. For instance, a reversible transition between S(-) pantoprazole sodium trihydrate and S(-) pantoprazole sodium hemipentahydrate has been observed. The transition from the trihydrate to the hemipentahydrate occurs at approximately 40°C, while the reverse transition is induced by high humidity. researchgate.net This indicates that the nucleation of a specific hydrate is thermodynamically dependent on the surrounding temperature and water vapor pressure. The water molecules themselves play a critical role; their small size allows them to fill structural voids, and their capacity for multidirectional bonding helps link drug molecules into stable crystal structures. asianpubs.org

Control of Crystalline Forms for Material Purity and Stability

Controlling the crystalline form of pantoprazole sodium hydrate is essential for ensuring material purity and stability. The presence of multiple crystalline forms (polymorphism and pseudopolymorphism) can lead to variations in physicochemical properties. asianpubs.org Several methods are employed to control which crystalline form is produced.

One of the primary methods is the careful selection of solvents for crystallization. Pantoprazole sodium can form various novel and stable crystalline solvates with different ketone solvents. google.com This demonstrates that the choice of solvent system is a critical parameter in directing the crystallization outcome to a desired form.

Temperature and humidity are also key control parameters. As noted previously, the transition between the trihydrate and hemipentahydrate forms of S(-) pantoprazole sodium is temperature-dependent. researchgate.net Similarly, exposure to high relative humidity can cause the conversion of less stable forms into a more stable hydrate. nih.govresearchgate.net Therefore, controlling the temperature and water content during manufacturing and storage is crucial for maintaining the stability of a specific crystalline form.

Processing techniques offer another avenue of control. An amorphous form of pantoprazole sodium can be obtained through methods like conventional spray drying or by the distillation of a solvent under reduced pressure. nih.govresearchgate.net These techniques rapidly remove the solvent, preventing the ordered molecular arrangement required for crystal nucleation and growth, thus yielding a disordered, amorphous solid. The stability of any given form is a critical attribute, with research identifying a specific hydrate, Form B, as the most physically stable form of pantoprazole sodium. nih.govresearchgate.net

Spectroscopic and Diffractometric Characterization Techniques for Solid Forms

A variety of analytical techniques are used to characterize the different solid forms of this compound, providing information on crystal structure, packing, and molecular vibrations.

X-ray Powder Diffraction (PXRD)

X-ray Powder Diffraction (PXRD) is a primary technique for identifying and distinguishing between different crystalline forms of this compound. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific structure. For example, the thermal degradation of pantoprazole sodium sesquihydrate, which involves the loss of bound water and the collapse of the crystal lattice, can be confirmed by variable temperature PXRD (VT-PXRD), which shows a complete change to a broad amorphous halo at around 120°C. asianpubs.org

Numerous distinct crystalline forms of pantoprazole sodium have been identified by their characteristic PXRD peaks. The table below summarizes the key diffraction peaks (expressed as 2θ values) for several reported forms.

| Characteristic Peaks (2θ ± 0.2°) | Additional Peaks (2θ ± 0.2°) |

|---|

Single Crystal X-ray Diffractometry (SXRD)

Single Crystal X-ray Diffractometry (SXRD) provides definitive structural information, including bond lengths, bond angles, and the precise arrangement of molecules and solvent/water molecules in the crystal lattice. The crystal structure of pantoprazole sodium sesquihydrate Form I has been solved using synchrotron X-ray data. imsa.edu

This analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. imsa.edu The structure is characterized by layers parallel to the bc-plane, with one layer containing the sodium coordination spheres. imsa.edu Two independent sodium ions exist in the structure with trigonal bipyramidal and octahedral coordination. imsa.edu SXRD is also utilized in the broader characterization of other S(-) pantoprazole sodium hydrates. researchgate.net

Crystallographic Data for Pantoprazole Sodium Sesquihydrate Form I

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca (#61) |

| a | 33.4862(6) Å |

| b | 17.29311(10) Å |

| c | 13.55953(10) Å |

| Volume | 7852.06(14) ų |

Infrared (IR) and Near-Infrared (NIR) Spectroscopy

Infrared (IR) and Near-Infrared (NIR) spectroscopy are valuable tools for characterizing the solid forms of pantoprazole sodium. nih.govresearchgate.net These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. Differences in the crystal lattice of various polymorphs and hydrates result in distinct IR and NIR spectra, allowing for their differentiation. These methods have been applied to characterize newly identified hydrate forms (Form A and Form B) and the amorphous form of pantoprazole sodium. nih.govresearchgate.net IR spectroscopy has also been used to identify novel crystalline forms, such as the monosolvate of pantoprazole sodium with diethyl ketone. google.com

Raman Spectroscopy

Raman spectroscopy, like IR spectroscopy, measures molecular vibrations but is based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. This technique has been successfully used to characterize different hydrate and amorphous forms of pantoprazole sodium, providing additional structural insights. nih.govresearchgate.net

Thermal Analysis (Thermogravimetric Analysis - TG)

Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and stoichiometry of hydrated pharmaceutical solids like this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water, upon heating.

For pantoprazole sodium sesquihydrate, TGA reveals a distinct weight loss corresponding to the dehydration of the crystalline material. Studies have shown that the total weight loss observed in the TGA thermogram for pantoprazole sodium sesquihydrate is comparable to the water content determined by Karl Fischer titration. asianpubs.org One study using high-resolution dynamic TGA determined a total weight loss of 6.534% (w/w) from 29.6°C to 108.13°C, which aligns well with the Karl Fischer result of 6.65%. asianpubs.org

The dehydration process for the sesquihydrate form typically occurs in a specific temperature range. A sharp inflection in the TGA curve is observed with an onset at approximately 97.22°C and an endset around 108.13°C. asianpubs.org The weight loss within this specific range, attributed to the loss of bound water from the crystal lattice, was found to be 5.288%. asianpubs.org This loss of bound water leads to the collapse of the crystal lattice, resulting in a transition to an amorphous state, which has been confirmed by variable temperature powder X-ray diffraction (VT-PXRD) studies. asianpubs.org At temperatures between 100°C and 120°C, the diffraction pattern changes significantly, ultimately becoming a broad amorphous halo. asianpubs.org

The theoretical water content for 100% crystalline pantoprazole sodium sesquihydrate is calculated to be 6.24% (w/w). asianpubs.org The experimentally determined weight loss of bound water from TGA can be used to calculate the degree of crystallinity of a given sample. For instance, a sample with a bound water weight loss of 5.288% was determined to have a degree of crystallinity of 84.7%. asianpubs.orgresearchgate.net

TGA has also been employed to differentiate and quantify mixtures of different hydrate forms of pantoprazole sodium. For example, high-resolution modulated TGA has been successfully used to quantify pantoprazole sodium monohydrate in a mixture with the sesquihydrate form, achieving a limit of detection of 1 wt%. nih.gov The distinct dehydration profiles of the two forms in the second derivative thermogram allow for their quantification. nih.gov

In another example, the TGA thermogram of a pantoprazole sodium heterosolvate (containing both water and acetone) showed a two-step weight loss, distinguishing it from the single-step dehydration of the sesquihydrate. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Total Weight Loss (29.6-108.13°C) | 6.534% (w/w) | asianpubs.org |

| Bound Water Weight Loss | 5.288% (w/w) | asianpubs.org |

| Dehydration Onset Temperature | ~97.22°C | asianpubs.org |

| Dehydration Endset Temperature | ~108.13°C | asianpubs.org |

| Theoretical Water Content (100% Crystalline) | 6.24% (w/w) | asianpubs.org |

| Calculated Degree of Crystallinity | 84.7% | asianpubs.orgresearchgate.net |

Physicochemical Properties Related to Solid-State Forms

The solid-state form of this compound significantly influences its physicochemical properties, including its hydration/dehydration behavior and thermodynamic stability. These properties are critical for the formulation, processing, and storage of the active pharmaceutical ingredient.

The various hydrated forms of pantoprazole sodium exhibit distinct behaviors in response to changes in ambient humidity and temperature. The crystalline water in these hydrates can be lost and reacquired, sometimes without a significant change in the crystal structure. nih.govresearchgate.net

For S(-) pantoprazole sodium, a transition from the trihydrate to the hemipentahydrate form occurs at approximately 40°C. nih.govresearchgate.net This dehydration is reversible, with the hemipentahydrate converting back to the trihydrate at high humidity. nih.govresearchgate.net This indicates a dynamic equilibrium between the two hydrate forms that is dependent on both temperature and water activity.

Studies on other polymorphic forms of pantoprazole sodium have also revealed their susceptibility to humidity. For instance, the monohydrate and another crystalline form, designated as Form A, are not physically stable and will convert to a more stable form, Form B, at high relative humidity or when in a saturated solution or suspension. nih.govresearchgate.net This highlights the importance of controlling humidity during the manufacturing and storage of these less stable forms.

Dynamic vapor sorption (DVS) analysis is a key technique used to investigate the hydration and dehydration behavior of pharmaceutical solids. nih.govresearchgate.net DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This provides insights into the kinetics and thermodynamics of water sorption and desorption, helping to determine the critical water activity at which phase transitions occur.

The different hydrated and polymorphic forms of pantoprazole sodium possess varying degrees of thermodynamic stability. Research has shown that among several identified forms, a crystalline form referred to as Form B is the most physically stable. nih.govresearchgate.net In contrast, Form A is considered the least stable. nih.govresearchgate.net

The interconversion between these forms is a manifestation of their relative thermodynamic stabilities under specific conditions. As mentioned, the less stable monohydrate and Form A will convert to the more stable Form B. nih.govresearchgate.net This conversion can be mediated by the presence of moisture, either from the atmosphere (high relative humidity) or from a solvent system (saturated solution/suspension). nih.govresearchgate.net This suggests that Form B has a lower free energy under these conditions, driving the spontaneous transformation from the less stable forms.

The interconversion pathway for S(-) pantoprazole sodium hydrates involves the temperature- and humidity-driven transition between the trihydrate and hemipentahydrate forms. nih.govresearchgate.net The hemipentahydrate is found to be more stable than the trihydrate at higher temperatures. nih.govresearchgate.net The reversible nature of this transition indicates that the free energy difference between the two forms is relatively small and can be influenced by environmental factors.

The amorphous form of pantoprazole sodium can be produced through processes like spray drying or solvent distillation under reduced pressure. nih.govresearchgate.net Amorphous materials are thermodynamically unstable compared to their crystalline counterparts and have a tendency to crystallize over time, a process that can be accelerated by factors such as temperature and humidity.

| Hydrate/Polymorphic Form | Relative Stability | Interconversion Pathway | Conditions for Interconversion | Reference |

|---|---|---|---|---|

| Form B | Most Stable | - | - | nih.govresearchgate.net |

| Monohydrate | Less Stable | Converts to Form B | High relative humidity, saturated solution/suspension | nih.govresearchgate.net |

| Form A | Least Stable | Converts to Form B | High relative humidity, saturated solution/suspension | nih.govresearchgate.net |

| S(-) Pantoprazole Sodium Trihydrate | Less stable at higher temperatures | Converts to Hemipentahydrate | Approximately 40°C | nih.govresearchgate.net |

| S(-) Pantoprazole Sodium Hemipentahydrate | More stable at higher temperatures | Converts to Trihydrate | High humidity | nih.govresearchgate.net |

| Amorphous Form | Thermodynamically Unstable | Tends to crystallize | Accelerated by heat and humidity | nih.govresearchgate.net |

Molecular Pharmacology and Biochemical Mechanism of Action of Pantoprazole

Prodrug Activation and Biotransformation in Acidic Environments

Pantoprazole (B1678409) is inherently inactive and requires conversion into its active form to exert its pharmacological effect. medscape.com This transformation is entirely dependent on the highly acidic environment found specifically within the secretory canaliculi of gastric parietal cells. drugbank.comnih.gov

As a weak base, pantoprazole possesses two sites for protonation: a pyridine (B92270) ring and a benzimidazole (B57391) ring. nih.govnih.gov The pKa of the pyridine nitrogen is approximately 3.83 to 4.0, which allows for its protonation and subsequent accumulation in acidic compartments. drugbank.comnih.gov Following this initial protonation, a second protonation occurs on the benzimidazole ring in the extremely low pH environment of the parietal cell canaliculus. nih.govresearchgate.net

This dual protonation triggers a rapid, acid-catalyzed molecular rearrangement. nactem.ac.uknih.gov The unstable dicationic species undergoes a transformation into a reactive tetracyclic cationic sulfenamide (B3320178). nih.govnih.govnih.gov This activated derivative is the pharmacologically active molecule responsible for inhibiting the proton pump. nih.govgoogle.com The chemical stability of pantoprazole in acidic conditions is greater than that of some other PPIs, such as omeprazole (B731) and lansoprazole (B1674482), which influences its activation rate. nih.govdntb.gov.ua

The activation of pantoprazole is highly localized to the secretory canaliculi of the gastric parietal cells. drugbank.commedscape.com These canaliculi are intracellular channels that harbor the H+/K+-ATPase (proton pump) and are the site of active hydrochloric acid secretion. nih.govphysiology.org When the parietal cell is stimulated, H+/K+-ATPase pumps are delivered to the canalicular membrane, actively secreting protons and creating a luminal pH below 2.0. physiology.org

Pantoprazole, being a lipophilic weak base, freely crosses the parietal cell membrane from the bloodstream. litfl.com In the acidic milieu of the canaliculus, it becomes protonated and is "trapped," leading to a concentration more than 1000-fold higher than in the blood. litfl.com This selective accumulation and subsequent activation at its target site ensure a specific action and minimize effects on other enzymes in the body. droracle.aimedscape.com

Specificity and Irreversible Binding to H+/K+-ATPase

The activated sulfenamide derivative of pantoprazole is a highly reactive, thiophilic agent that specifically targets the gastric H+/K+-ATPase. nih.govresearchgate.net Its interaction with the enzyme is both specific and irreversible, leading to a prolonged suppression of acid secretion. drugbank.comlitfl.com

The active pantoprazole metabolite forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. drugbank.comresearchgate.net Research has identified that pantoprazole binds to cysteine residues located on the extracytoplasmic (luminal) face of the enzyme. nih.govnih.gov Specifically, pantoprazole derivatizes Cys813 and Cys822. nih.govnih.govnih.gov These residues are located in the loop connecting the fifth and sixth transmembrane segments of the ATPase protein. nactem.ac.uknih.gov This covalent binding locks the enzyme in an inactive conformation, physically obstructing the proton transport process. nih.gov

The covalent binding of pantoprazole to the H+/K+-ATPase is irreversible. drugbank.comlitfl.com This means that the inhibition of acid secretion persists long after the drug has been cleared from the plasma. drugbank.commedscape.com The plasma half-life of pantoprazole is approximately 1 to 2 hours, but its antisecretory effect can last for more than 24 hours and up to 48 hours. litfl.comnih.govnih.gov

Recovery of acid secretion is not dependent on the dissociation of the drug from the enzyme but rather on the synthesis of new H+/K+-ATPase units and their insertion into the canalicular membrane. drugbank.commedscape.com The half-life for the regeneration of the pump protein is estimated to be around 54 hours in rats. nih.gov Studies in humans have suggested that the half-time for the restoration of acid secretion following pantoprazole inhibition is approximately 46 hours. nih.gov A steady state of acid inhibition is typically reached after about three days of daily administration. medscape.com

While all PPIs share a common mechanism of action, there are notable differences at the molecular level that influence their pharmacological profiles. dntb.gov.ua

Binding Sites: Pantoprazole binds to both Cys813 and Cys822. nih.gov In contrast, omeprazole primarily binds to Cys813 and Cys892, while lansoprazole targets Cys813 and Cys321. nih.gov The binding of pantoprazole to Cys822, which is located deeper within the membrane-spanning region, is considered a key difference. nih.govresearchgate.net

Activation Rate and Stability: The rate of acid-catalyzed activation varies among PPIs. The order of acid stability is pantoprazole > omeprazole > lansoprazole > rabeprazole. nih.gov Pantoprazole's greater stability results in a slower activation rate. nactem.ac.uk This slower activation may allow the drug to access cysteine residues located deeper within the proton pump, such as Cys822, before it is converted to the reactive sulfenamide. nih.gov

Reversibility of Inhibition: The stability of the disulfide bond formed with the enzyme can be influenced by endogenous reducing agents like glutathione (B108866). nih.gov Studies on isolated H+/K+-ATPase from rats treated with PPIs showed that glutathione could reverse 88% of omeprazole inhibition but none of the pantoprazole inhibition. nih.govdrugbank.com This suggests that the bond formed by pantoprazole, particularly at Cys822, is less susceptible to reduction, contributing to a more prolonged and stable inhibition. nih.govresearchgate.net

Interactive Data Tables

Table 1: Comparative Molecular Properties of Proton Pump Inhibitors

| Feature | Pantoprazole | Omeprazole | Lansoprazole |

|---|---|---|---|

| Primary Cysteine Binding Sites | Cys813, Cys822 nih.gov | Cys813, Cys892 nih.gov | Cys813, Cys321 nih.gov |

| Relative Acid Stability | Higher nih.govdntb.gov.ua | Moderate nih.gov | Lower nih.gov |

| Reversibility by Glutathione | Not reversible nih.govdrugbank.com | 88% reversible nih.govdrugbank.com | Reversible researchgate.net |

| Pyridine pKa (pKa1) | 3.83 nih.gov | 4.06 nih.gov | 3.83 nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine (B1216132) |

| Amoxicillin |

| Clarithromycin |

| Dexlansoprazole |

| Esomeprazole |

| Glutathione |

| Histamine (B1213489) |

| Ilaprazole |

| Lansoprazole |

| Metronidazole (B1676534) |

| Omeprazole |

| Pantoprazole |

| Pantoprazole sodium hydrate (B1144303) |

| Rabeprazole |

Cellular and Subcellular Localization of Action

Pantoprazole, a substituted benzimidazole derivative, functions as a proton pump inhibitor (PPI) by targeting the final step of gastric acid secretion. medex.com.bd Its mechanism of action is highly localized to the specific cellular and subcellular compartments of the gastric parietal cells, the epithelial cells in the stomach responsible for secreting hydrochloric acid. patsnap.comwisdomlib.org As a weak base, pantoprazole's pharmacokinetic properties allow for its selective concentration and activation at its site of action. drugbank.comnih.gov

Accumulation in Secretory Canaliculi

The efficacy of pantoprazole is critically dependent on its accumulation within the secretory canaliculi of stimulated parietal cells. medscape.com These canaliculi are deep invaginations of the apical plasma membrane that provide a vast surface area for acid secretion. When the parietal cell is stimulated, the H+/K+-ATPase enzyme (proton pump) is translocated to the membrane of these canaliculi, actively pumping hydrogen ions into the lumen and creating a highly acidic environment with a pH that can drop to approximately 1.0. nih.gov

Pantoprazole is administered as an inactive prodrug that is absorbed into the systemic circulation and reaches the parietal cells. patsnap.comdroracle.ai Due to its nature as a weak base (with a pyridine pKa, or pKa1, of about 3.83-4.0), it readily crosses cell membranes to enter the parietal cell cytoplasm. nih.govnih.gov From there, it diffuses into the acidic environment of the secretory canaliculi. In this highly acidic space, pantoprazole undergoes protonation, becoming a charged cation. medscape.com This charge traps the molecule, preventing it from diffusing back across the membrane into the cytoplasm. This process, known as acid trapping, leads to a significant and selective accumulation of pantoprazole at the site of the proton pumps, reaching concentrations approximately 1000-fold higher than in the blood. nih.gov This targeted accumulation is a key feature that enhances its therapeutic index and localizes its pharmacological effect. droracle.ai

Molecular Impact on Gastric Parietal Cell Physiology

Once accumulated in the secretory canaliculi, the protonated form of pantoprazole undergoes a rapid, acid-catalyzed molecular rearrangement. nih.gov This chemical conversion transforms the inactive prodrug into its active, thiophilic form, a cyclic cationic sulfenamide. patsnap.comnih.govconsensus.app This activated metabolite is the species that directly interacts with the gastric H+/K+-ATPase.

The active sulfenamide forms a covalent, irreversible disulfide bond with sulfhydryl groups of specific cysteine residues located on the extracytoplasmic (luminal) domain of the H+/K+-ATPase alpha subunit. patsnap.comdrugbank.comgpatindia.com Studies have identified that pantoprazole binds to cysteine residues at positions 813 and 822 (Cys-813 and Cys-822). nih.govconsensus.app Cys-813 is located in the loop connecting membrane-spanning segments 5 and 6, while Cys-822 is within the 6th membrane-spanning segment. nih.gov

This covalent binding locks the enzyme in a non-functional conformation, thereby irreversibly inhibiting its ability to pump hydrogen ions into the gastric lumen. nih.gov This action effectively blocks the final common pathway of gastric acid production, leading to a potent and long-lasting inhibition of both basal and stimulated acid secretion, regardless of the stimulus. drugbank.comdroracle.ai Because the inhibition is irreversible, the restoration of acid secretion is not dependent on the dissociation of the drug but rather on the synthesis of new H+/K+-ATPase enzyme units by the parietal cell. patsnap.comdrugbank.com This de novo synthesis and pump replacement process results in a prolonged duration of action that extends beyond 24 hours, with a mean proton pump recovery time estimated at approximately 37.1 hours. drugbank.comdroracle.ainih.gov

| Parameter | Description | Significance |

|---|---|---|

| Target Enzyme | H+/K+-ATPase (Proton Pump) | Final step enzyme in gastric acid secretion. patsnap.com |

| Active Form | Cationic Sulfenamide | Formed via acid-catalyzed rearrangement in the secretory canaliculi. nih.gov |

| Binding Type | Covalent (Disulfide Bond) | Leads to irreversible inhibition of the enzyme. drugbank.comdroracle.ai |

| Binding Sites | Cysteine 813 and Cysteine 822 | Specific residues on the luminal surface of the H+/K+-ATPase. nih.govconsensus.app |

| Effect | Inhibition of H+ ion transport | Blocks both basal and stimulated gastric acid secretion. medex.com.bd |

| Duration of Action | > 24 hours | Recovery requires synthesis of new enzyme pumps. drugbank.com |

Structure-Activity Relationships (SAR) of Pantoprazole and Related Benzimidazoles

The pharmacological activity of pantoprazole and other proton pump inhibitors is intrinsically linked to their chemical structure, which is based on a 2-pyridylmethylsulfinylbenzimidazole pharmacophore. nih.govresearchgate.net The structure-activity relationship (SAR) for this class of drugs reveals how specific substituents on the benzimidazole and pyridine rings modulate their chemical stability, selectivity, and mechanism of action.

The core structure consists of three key components:

A substituted benzimidazole ring: This heterocyclic system is crucial for the drug's activity. bohrium.com

A substituted pyridine ring: This moiety is essential for the acid-trapping mechanism. nih.gov

A sulfinyl (sulfoxide) bridge: This chiral center connects the two ring systems and is central to the conversion to the active sulfenamide. youtube.com

The activation of all PPIs begins with two protonation steps in the acidic environment of the parietal cell. nih.gov The first protonation occurs on the pyridine nitrogen (governed by pKa1), facilitating accumulation. The second protonation occurs on the N-3 nitrogen of the benzimidazole ring (governed by pKa2), which initiates the intramolecular rearrangement to the active sulfenamide. nih.govyoutube.com

The substituents on these rings determine the pKa values and, consequently, the rate and pH at which the drug is activated. Pantoprazole is distinguished by a difluoromethoxy group at position 6 of the benzimidazole ring and dimethoxy groups on the pyridine ring. gpatindia.comguidetopharmacology.org

Key SAR insights for pantoprazole include:

Benzimidazole Ring: The electron-withdrawing nature of the difluoromethoxy group on the benzimidazole ring lowers the basicity of the N-3 nitrogen. This results in pantoprazole having a very low pKa2 value compared to other PPIs like omeprazole. nih.gov This lower pKa2 means that pantoprazole is more stable at moderately acidic pH and requires a stronger acidic environment (lower pH) for the second protonation and subsequent activation. This property is thought to contribute to its greater selectivity, as it is less likely to be activated in other slightly acidic body compartments. consensus.app

Pyridine Ring: The dimethoxy substituents on the pyridine ring influence the pKa1, which is critical for the initial accumulation in the canaliculi. youtube.com These electron-donating groups help maintain an optimal pKa1 for efficient acid trapping.

Sulfinyl Bridge: The sulfinyl group is essential for the conversion to the reactive sulfenamide species that covalently binds to the proton pump. gpatindia.comyoutube.com

The specific arrangement of substituents in pantoprazole provides a balance between chemical stability in the bloodstream and rapid, targeted activation at the site of action. The increased stability at near-neutral pH and the requirement for a highly acidic environment for activation are defining characteristics derived from its unique structure. consensus.app

| Structural Feature | Substituent | Influence on Activity |

|---|---|---|

| Benzimidazole Ring (Position 6) | Difluoromethoxy (-OCHF₂) | Lowers pKa2, increasing stability at neutral pH and requiring strong acid for activation, enhancing selectivity. nih.govgpatindia.com |

| Pyridine Ring (Positions 3, 4) | Dimethoxy (-OCH₃) | Modulates pKa1 for efficient accumulation in the acidic canaliculi. youtube.com |

| Connecting Bridge | Methylsulfinyl (-S(O)CH₂-) | Essential for the acid-catalyzed rearrangement to the active sulfenamide intermediate. youtube.com |

| Benzimidazole Nitrogen (N-3) | Not applicable | Site of the second protonation, which is the rate-limiting step for activation. nih.govyoutube.com |

Pharmacokinetics and Biotransformation Studies Mechanistic and Pre Clinical Focus

Absorption Mechanisms

Pantoprazole (B1678409) is administered as an enteric-coated tablet to ensure its stability as it passes through the acidic environment of the stomach. The absorption of pantoprazole begins only after the tablet has moved past the stomach. drugbank.com The stability of the compound is pH-dependent, with the rate of degradation increasing as the pH decreases. saudijournals.com

Factors Influencing Uptake in Biological Systems

The design of pantoprazole as a delayed-release, enteric-coated tablet is a primary factor influencing its uptake. This formulation prevents the degradation of the drug in the acidic conditions of the stomach, allowing for its absorption in the more neutral pH of the intestines. drugbank.comsaudijournals.com While pantoprazole is well-absorbed, its uptake can be influenced by its interaction with other substances. For instance, studies have shown that the presence of certain flavonoids can decrease the binding constants of pantoprazole with bovine serum albumin, which could potentially affect its distribution and availability. nih.gov

Distribution Characteristics

Once absorbed, pantoprazole is distributed throughout the body, primarily within the extracellular fluid. drugbank.comnih.govfda.gov

Volume of Distribution in Extracellular Fluid

The apparent volume of distribution for pantoprazole is approximately 11.0 to 23.6 liters, indicating its main distribution in the extracellular fluid. drugbank.comnih.govnih.gov In preclinical studies with neonatal calves, the volume of distribution at steady-state (Vss) was determined to be 0.257 L/kg. frontiersin.org

Table 1: Preclinical Volume of Distribution of Pantoprazole

| Species | Volume of Distribution (Vd) | Reference |

|---|---|---|

| Neonatal Calves | 0.257 L/kg (Vss) | frontiersin.org |

Plasma Protein Binding Characteristics (e.g., Albumin)

Pantoprazole is highly bound to serum proteins, with approximately 98% of the drug being bound, primarily to albumin. drugbank.comfda.govnih.gov The high degree of protein binding is a significant characteristic of its pharmacokinetics. Studies have shown that the interaction between pantoprazole and bovine serum albumin (BSA) is a static quenching process, driven mainly by hydrogen bonds and van der Waals forces. scnu.edu.cn The primary binding site for pantoprazole on BSA is located at sub-domain IIA. scnu.edu.cn In vitro studies have reported the protein binding of pantoprazole to be around 83.78% after two hours. scholarsresearchlibrary.com

Metabolism Pathways and Enzymatic Biotransformation

Pantoprazole undergoes extensive metabolism in the liver. drugbank.comnih.gov The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation. drugbank.comclinpgx.org Another metabolic pathway is oxidation by CYP3A4. drugbank.comclinpgx.org The metabolites of pantoprazole are not known to have any pharmacological activity. drugbank.com

Cytochrome P450 (CYP) System Involvement

The biotransformation of pantoprazole is heavily reliant on the cytochrome P450 (CYP) system. drugbank.com The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4. clinpgx.orgmedscape.comnih.gov CYP2C19 is primarily responsible for the demethylation of pantoprazole, while CYP3A4 is involved in its oxidation to form pantoprazole sulfone. clinpgx.orgmedscape.com In addition to the CYP system, pantoprazole is also metabolized by a sulfotransferase. nih.gov The metabolism of pantoprazole shows stereoselectivity, with the disposition of its enantiomers being dependent on the activity of CYP2C19. researchgate.net

Table 2: Key Enzymes in Pantoprazole Metabolism

| Enzyme | Metabolic Pathway | Resulting Metabolite | Reference |

|---|---|---|---|

| CYP2C19 | Demethylation | 4-demethylpantoprazole | clinpgx.org |

| CYP3A4 | Oxidation | Pantoprazole sulfone | clinpgx.orgmedscape.com |

Phase II Conjugation Reactions (e.g., Sulfate (B86663) Conjugation)

Following the initial Phase I metabolism, particularly the demethylation by CYP2C19, the resulting metabolite undergoes a Phase II conjugation reaction. fda.govpfizermedical.comdrugbank.comnih.govwikipedia.org This involves conjugation with sulfate, a process catalyzed by a sulfotransferase enzyme. medscape.com This sulfation step is a crucial part of the metabolic cascade and leads to the formation of the main serum metabolite. nih.govnih.gov

Characterization of Metabolites and Assessment of Pharmacological Activity

The primary metabolite of pantoprazole found in the serum is the product of demethylation followed by sulfation. nih.gov Other identified metabolites include pantoprazole sulfone and pantoprazole sulfide (B99878), which are formed through the oxidative pathway involving CYP3A4. clinpgx.orgclinpgx.org Extensive research has indicated that none of the identified metabolites of pantoprazole possess any significant pharmacological activity. fda.govpfizermedical.comdrugbank.comwikipedia.orgnih.gov

Excretion Routes of Metabolites

The metabolites of pantoprazole are eliminated from the body through renal and biliary pathways.

Renal Excretion

The primary route of excretion for pantoprazole metabolites is through the kidneys. nih.gov Approximately 71% to 80% of an administered dose of pantoprazole is excreted in the urine in the form of its metabolites. drugbank.comnih.govnih.gov It is important to note that no unchanged pantoprazole is recovered from the urine. nih.gov The pharmacokinetic profile of pantoprazole is not significantly altered in individuals with renal failure, and the drug is not substantially removed by hemodialysis. nih.govnih.govoup.com The remainder of the metabolites are eliminated in the feces, having been secreted into the bile. drugbank.comnih.gov

Data Tables

Table 1: Key Enzymes in Pantoprazole Metabolism

| Enzyme | Metabolic Pathway | Resulting Metabolite(s) | Significance |

| CYP2C19 | Demethylation | 4-demethylpantoprazole / Hydroxypantoprazole | Major pathway (>80% of metabolism) medscape.comnih.gov |

| CYP3A4 | Oxidation | Pantoprazole sulfone, Pantoprazole sulfide | Minor pathway drugbank.commedscape.comclinpgx.org |

| CYP2D6, CYP2C9 | Oxidation | Not specified | Minor contribution fda.gov |

| Sulfotransferase | Sulfate Conjugation | Pantoprazole sulfate | Phase II reaction following CYP2C19 action medscape.com |

Table 2: Excretion of Pantoprazole Metabolites

| Excretion Route | Percentage of Dose | Form of Excretion |

| Renal (Urine) | ~71-80% drugbank.comnih.govnih.gov | Metabolites only nih.gov |

| Biliary (Feces) | ~18-20% drugbank.comnih.gov | Metabolites |

Biliary Excretion and Fecal Elimination

In pre-clinical studies, the elimination of pantoprazole sodium hydrate (B1144303) and its metabolites occurs through both renal and fecal routes, with biliary excretion being the primary contributor to the latter. The extent of biliary and fecal elimination can vary between species.

In a study involving cynomolgus monkeys administered a single 5 mg/kg oral dose of radiolabeled pantoprazole, approximately 18.5% of the administered radioactivity was recovered in the feces over 168 hours. Following a single intravenous dose of 5 mg/kg, fecal excretion accounted for about 25.6% of the dose. This suggests a significant portion of pantoprazole and/or its metabolites are cleared via the liver and excreted into the bile. Further analysis of the plasma from these monkeys revealed the presence of several metabolites, including pantoprazole sulfone, indicating that the parent compound undergoes biotransformation before excretion.

The mechanism of biliary excretion involves active transport systems. Pantoprazole has been identified as a substrate for the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) nih.gov. In vitro studies using Madin-Darby canine kidney II (MDCKII) cells expressing rat Abcg2 showed a significant flux of pantoprazole isomers, indicating its transport by this protein nih.gov. An in vivo study in lactating rats further demonstrated the role of Abcg2 in the stereoselective transport of pantoprazole isomers into milk, which serves as a model for understanding its transport across other tissues, including the canalicular membrane of hepatocytes for biliary excretion nih.gov. The administration of an Abcg2 inhibitor, GF120918, significantly decreased the milk-to-serum ratio of the (-)-pantoprazole (B1588711) enantiomer, confirming the involvement of this transporter nih.gov.

The table below summarizes the fecal excretion data from the pre-clinical study in cynomolgus monkeys.

| Route of Administration | Dose | Percentage of Radioactivity Recovered in Feces (0-168h) |

| Oral | 5 mg/kg | 18.5% |

| Intravenous | 5 mg/kg | 25.6% |

Pre-clinical Pharmacokinetic Modeling

To characterize the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole sodium hydrate, various pharmacokinetic models have been developed and applied in pre-clinical species, primarily in rats. These models range from classical compartmental models to more complex physiologically-based pharmacokinetic (PBPK) and pharmacodynamic models.

An irreversible pharmacodynamic response model was successfully developed and validated in rats to describe the relationship between pantoprazole's pharmacokinetics and its effect on gastric acid secretion nih.gov. Following a 5 mg/kg intravenous dose in rats, the pharmacokinetic parameters were determined. The model also estimated the apparent reaction rate constant of pantoprazole with the proton pumps to be 0.691 L/mg/h and the apparent recovery rate of the pumps to be 0.053 h⁻¹ in rats nih.gov. This type of model is crucial for understanding the time course of the drug's effect, which is not directly correlated with its plasma concentration due to the irreversible binding to the proton pump nih.gov.

The table below presents the pharmacokinetic parameters of pantoprazole in rats following a single intravenous dose.

| Parameter | Value | Unit |

| Dose | 5 | mg/kg |

| Half-life (t½) | 0.5 | hours |

| Apparent reaction rate constant with proton pumps | 0.691 | L/mg/h |

| Apparent recovery rate of proton pumps | 0.053 | h⁻¹ |

Data from a study in rats. nih.gov

Physiologically-based pharmacokinetic (PBPK) models have also been developed to simulate the pharmacokinetic profile of pantoprazole. While many recent PBPK models focus on scaling from adult human data to pediatric populations, the foundational development of these models often relies on pre-clinical data to inform key parameters such as tissue distribution and clearance mechanisms. These models integrate drug-specific properties with physiological information of the animal species to predict the drug's disposition in various organs and tissues. For instance, an adult PBPK model for pantoprazole was developed using data from the literature which would include pre-clinical studies to account for genetic variation in metabolizing enzymes like CYP2C19 psu.edu. The successful development and validation of such models allow for the simulation of pantoprazole's pharmacokinetics under different conditions and can help in designing further pre-clinical and clinical studies.

Analytical Methodologies for Quantification and Characterization

Spectrophotometric Methods Development and Validation

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Pantoprazole (B1678409) sodium hydrate (B1144303). These methods are based on the measurement of light absorption by the analyte, either directly or after a chemical reaction to form a chromophore.

Direct UV-Visible spectrophotometry is a straightforward method for the quantification of Pantoprazole. In a solvent of 0.1N Sodium hydroxide (B78521), Pantoprazole sodium hydrate exhibits a maximum absorbance (λmax) at 295 nm. rjpdft.com Another study using a methanol-water mixture (1:9, v/v) also identified a maximum absorption peak at 295 nm. fabad.org.tr The drug demonstrates adherence to Beer-Lambert's law within specific concentration ranges, allowing for quantitative analysis. tsijournals.com For example, linearity has been established in ranges of 1 to 20 µg/ml and 5-35 µg/mL. rjpdft.comtsijournals.com

First-order derivative spectrophotometry enhances the specificity of the analysis by resolving overlapping spectra, which is particularly useful for analyzing the drug in the presence of impurities or formulation excipients. fabad.org.trnih.gov This technique involves calculating the first derivative of the absorbance spectrum. For Pantoprazole sodium salt, analysis is performed by measuring the amplitude at specific wavelengths, such as 282 nm or 303 nm, where the derivative spectrum shows a sharp peak. fabad.org.trtsijournals.com The zero-crossing method in first-order derivative spectrophotometry has been successfully applied to determine Pantoprazole sodium salt in the presence of its impurities. nih.gov

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct UV | 0.1N NaOH | 295 | 1 - 20 | rjpdft.com |

| Direct UV | Methanol (B129727) - Water (1:9, v/v) | 295 | 2.50 - 80.00 | fabad.org.tr |

| First Derivative | Methanol - Water (1:9, v/v) | 303 | 0.5 - 70 | fabad.org.tr |

| First Derivative | Methanol-Ammonia 4.0% v/v | 291.5 | 2.13 - 21.30 | nih.gov |

To enhance sensitivity and selectivity, several spectrophotometric methods employ derivatization reactions. These indirect methods are typically based on redox or complexation reactions.

N-Bromosuccinimide (NBS): This approach involves the oxidation of Pantoprazole with a known excess of N-Bromosuccinimide in an acidic medium. The unreacted NBS is then determined by reacting it with a dye, causing the dye to bleach. The absorbance of the remaining dye is measured, which is proportional to the concentration of Pantoprazole. Dyes such as Methyl Orange (measured at 520 nm) and Indigo Carmine (measured at 610 nm) have been used for this purpose. ijcce.ac.irijcce.ac.irsemanticscholar.orgresearcher.lifeijcce.ac.ir

Ferric Chloride, 1,10-Phenanthroline, and 2,2′-Bipyridyl: These methods are based on the reduction of Ferric (III) chloride by Pantoprazole in a neutral medium to Iron (II). The resulting Iron (II) is then chelated with a complexing agent to form a colored chromogen. When 1,10-Phenanthroline is used, a red-colored chromogen is formed and measured at 510 nm. researchgate.net Similarly, with 2,2′-Bipyridyl, a red-colored product is formed and measured at 520 nm. researchgate.net Another study reported a method based on the chelation of Pantoprazole sodium with Iron (III) in an aqueous-ethanol medium, forming an orange chelate that is measured at 455 nm. nih.govresearchgate.net

Other Reagents: Other reagents have also been utilized. One method involves the oxidation of Pantoprazole with permanganate (B83412) in a neutral medium, forming a brown product measured at 350 nm. researchgate.net Another approach uses a titrimetric and spectrophotometric assay with permanganate as the oxidizing agent in a sulfuric acid medium, with the residual permanganate measured at 545 nm. scielo.org.mx

| Reagent(s) | Principle | Measurement λ (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide & Methyl Orange | Redox/Bleaching | 520 | 0.1 - 2.0 | ijcce.ac.irsemanticscholar.orgresearcher.life |

| N-Bromosuccinimide & Indigo Carmine | Redox/Bleaching | 610 | 0.5 - 6.0 | ijcce.ac.irsemanticscholar.orgresearcher.life |

| Ferric Chloride & 1,10-Phenanthroline | Redox/Chelation | 510 | 0.25 - 4.0 | researchgate.net |

| Ferric Chloride & 2,2′-Bipyridyl | Redox/Chelation | 520 | 2.5 - 50 | researchgate.net |

| Iron (III) | Chelation | 455 | 30 - 300 | nih.gov |

Validation of these analytical methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. rjpdft.comnih.gov